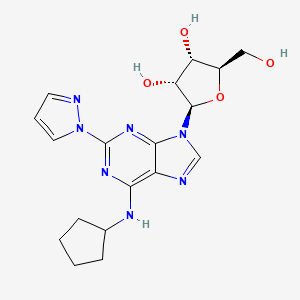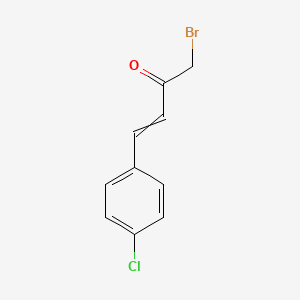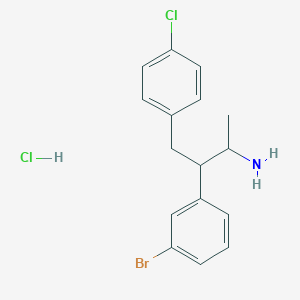![molecular formula C23H20O3S B12597866 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide CAS No. 890045-43-9](/img/structure/B12597866.png)
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide: is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone and 4-(1,1-dimethylethyl)phenyl derivatives.
Oxidation: The thioxanthone derivative undergoes oxidation to introduce the 10,10-dioxide functionality.
Substitution: The 4-(1,1-dimethylethyl)phenyl group is introduced through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its photophysical properties.
Reduction: Reduction reactions can revert the dioxide functionality back to the parent thioxanthone.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of catalysts.
Major Products:
Oxidation Products: Further oxidized thioxanthone derivatives.
Reduction Products: Thioxanthone.
Substitution Products: Various substituted thioxanthone derivatives.
科学的研究の応用
Chemistry:
Photoinitiators: Used in polymerization processes to initiate the curing of resins and coatings.
OLEDs: Employed in the development of organic light-emitting diodes due to their efficient light-emitting properties.
Biology and Medicine:
Photosensitizers: Investigated for use in photodynamic therapy for cancer treatment.
Fluorescent Probes: Utilized in biological imaging due to their fluorescent properties.
Industry:
Photocatalysts: Used in photocatalytic processes for environmental applications.
Dyes and Pigments: Incorporated into dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. The compound’s photophysical properties are attributed to its molecular structure, which allows for efficient light absorption and emission. In biological applications, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cancer cells.
類似化合物との比較
- 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
- Isopropyl-9H-thioxanthen-9-one
- 2-[4-(Diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide
Comparison:
- Photophysical Properties: While all these compounds share similar photophysical properties, the specific substituents can significantly alter their absorption and emission spectra.
- Applications: The unique substituents in 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide make it particularly suitable for applications requiring specific light absorption and emission characteristics, such as in OLEDs and photodynamic therapy.
- Reactivity: The presence of different substituents can also influence the compound’s reactivity in various chemical reactions, making it more or less suitable for specific applications.
特性
CAS番号 |
890045-43-9 |
|---|---|
分子式 |
C23H20O3S |
分子量 |
376.5 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C23H20O3S/c1-23(2,3)17-11-8-15(9-12-17)16-10-13-19-21(14-16)27(25,26)20-7-5-4-6-18(20)22(19)24/h4-14H,1-3H3 |
InChIキー |
MNTCISLXIUHITN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)

![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)

![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)

